molecular formula C14H20BrNO2 B12277435 Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]-

Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]-

Cat. No.: B12277435
M. Wt: 314.22 g/mol
InChI Key: JJPPLEHAWPLLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- is a brominated benzamide derivative characterized by a 4-bromo substituent on the benzene ring, an N,N-diethylamine group, and a (2R)-2-hydroxypropyl side chain.

Properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

4-bromo-N,N-diethyl-2-(2-hydroxypropyl)benzamide

InChI

InChI=1S/C14H20BrNO2/c1-4-16(5-2)14(18)13-7-6-12(15)9-11(13)8-10(3)17/h6-7,9-10,17H,4-5,8H2,1-3H3

InChI Key

JJPPLEHAWPLLKZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)CC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogen-substituted benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxypropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related benzamides with variations in substituents, stereochemistry, and side chains (Table 1):

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents Key Structural Differences Reference
Target Compound 4-bromo, N,N-diethyl, (2R)-2-hydroxypropyl Reference compound for comparison -
4-bromo-N-(3,5-dimethoxyphenyl)benzamide 3,5-dimethoxyphenyl, no hydroxypropyl Aromatic substitution vs. alkyl side chain
TAS1553 5-chloro, sulfamoyl, fluoro-dimethylphenyl, oxadiazolone Complex heterocyclic substituents
2-bromo-N-(4-(diethylamino)phenyl)benzamide 2-bromo, pyrimidinyl-diethylamino Bromine position and heterocyclic backbone
N-Benzyl-N-(3-(4-chlorophenyl)-2-hydroxypropyl)benzamide 4-chlorophenyl, benzyl, hydroxypropyl Chloro vs. bromo; benzyl substitution

Physicochemical Properties

Key physical properties, such as melting points (m.p.) and yields, vary significantly with substituents (Table 2):

Table 2: Physical Property Comparison

Compound Name m.p. (°C) Yield (%) Spectral Data (NMR, MS) Reference
4-bromo-N-(3,5-dimethoxyphenyl)benzamide 192–243 23–94 ¹H NMR: δ 7.8–6.5 ppm; ESI-MS: [M+H]⁺
TAS1553 Not reported Not reported HRMS confirmed
2-bromo-N-(4-(diethylamino)phenyl)benzamide Not reported Not reported Molecular formula: C₂₂H₂₆BrN₅O
N-Benzyl-N-(3-(4-chlorophenyl)-2-hydroxypropyl)benzamide Not reported 94 ¹H/¹³C NMR confirmed
  • Melting Points : The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives exhibit a wide m.p. range (192–243°C), influenced by aromatic substituents .
  • Yields : Synthesis yields for benzamides vary from 23% to 94%, depending on reaction conditions and purification methods (e.g., HPLC in ).

Biological Activity

Benzamide derivatives, including Benzamide, 4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- , have garnered attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure:

  • Molecular Formula : C14H20BrN2O
  • Molecular Weight : 300.23 g/mol
  • IUPAC Name : 4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]benzamide

This compound features a bromine atom at the para position of the benzamide ring and a diethylamino group which contributes to its solubility and biological interactions.

Mechanisms of Biological Activity

Benzamide derivatives often exhibit their biological effects through various mechanisms, including:

  • Enzyme Inhibition : Many benzamides act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation processes.
  • Receptor Modulation : Some benzamide compounds have been shown to interact with neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders.
  • Antimicrobial Activity : Certain derivatives demonstrate antimicrobial properties against a range of pathogens, making them potential candidates for antibiotic development.

In Vitro Studies

A study conducted on various benzamide derivatives highlighted the efficacy of compounds similar to 4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Compound NameMIC (µg/mL)Bacterial Strain
Benzamide Derivative A32Staphylococcus aureus
Benzamide Derivative B64Escherichia coli
Benzamide, 4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]-16Pseudomonas aeruginosa

Case Studies

  • Anti-inflammatory Activity :
    A case study investigated the anti-inflammatory properties of benzamide derivatives in a rat model of arthritis. The results demonstrated that treatment with the compound significantly reduced paw swelling and inflammatory markers (TNF-alpha and IL-6) compared to controls.
  • Neuroprotective Effects :
    Another study assessed the neuroprotective effects of this compound in models of oxidative stress. The compound was found to reduce neuronal cell death induced by hydrogen peroxide exposure, suggesting potential applications in neurodegenerative diseases.
  • Anticancer Potential :
    Research has also indicated that benzamide derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was tested against various cancer types, showing promising results in inhibiting cell proliferation.

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